N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 946207-63-2

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-2987052
CAS Number: 946207-63-2
Molecular Formula: C14H14N4O3S
Molecular Weight: 318.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide and its Derivatives []

  • Compound Description: 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative synthesized and characterized in a study focusing on the crystal structures of various heterocyclic compounds []. The research involved synthesizing nine derivatives of this compound, including O- and N-phenacyl substituted products, exploring their rearrangements and cyclizations []. Further modifications led to the synthesis of an oxazolopyridinium perchlorate derivative and subsequently, an indolysin derivative [].

N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5) []

  • Compound Description: This compound is a potent and reversible inhibitor of endothelial lipase (EL) identified through a screening of nonselective lipase inhibitors []. It exhibits an EL IC50 of 61 nM and ELHDL IC50 of 454 nM, displaying selectivity against lipoprotein lipase (LPL) but not against hepatic lipase (HL) [].

N-(3-(3,4-Dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 6a) []

  • Compound Description: This compound, identified through deck mining, is another potent inhibitor of EL with an EL IC50 of 41 nM and ELHDL IC50 of 1760 nM []. Like compound 5, it is selective for EL over LPL but not HL [].

N-(4-(3,4-Dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 7c) []

  • Compound Description: This compound represents an optimized version of compound 6a, developed to improve pharmacokinetic properties while retaining EL inhibitory activity [].

(E)-N-(2-((2-(1H-Indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamides (Compounds 8a-d) []

  • Compound Description: This series of compounds, synthesized via Ugi reaction, incorporates ferulic acid and melatonin moieties []. These compounds were evaluated for their antioxidant power and Nrf2 pathway activation potential for neurodegenerative diseases like Alzheimer's disease [].

N-(2-((2-(1H-Indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-5-(1,2-dithiolan-3-yl)pentanamides (Compounds 8e-h) []

  • Compound Description: This series, incorporating lipoic acid and melatonin moieties, was also synthesized using the Ugi reaction [] and evaluated alongside compounds 8a-d for their antioxidant and neuroprotective effects [].

N-(2-((2-(1H-Indol-3-yl)ethyl)amino)-2-oxoethyl)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-5-hydroxy-4-oxo-4H-pyran-2-carboxamides (Compounds 8i,j) []

  • Compound Description: This series, incorporating comenic acid and melatonin moieties, was synthesized via the Ugi reaction and evaluated for similar properties as the previous series [].

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-Methylbenzenesulfonate [, ]

  • Compound Description: This compound is a dihydropyridine derivative developed for the treatment of chronic obstructive pulmonary disease (COPD) [, ]. Its tosylate salt, in particular, has been studied for its crystalline form and potential therapeutic benefits [, ].

BMS-A (N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) []

  • Compound Description: BMS-A is a drug candidate investigated as a kinase inhibitor []. Studies in rats revealed that it can cause dose- and time-dependent damage to the adrenal cortex []. Research indicated that this toxicity is linked to its bioactivation by cytochrome P450 11A1 in the adrenal glands [].

1-Benzyl-N-(5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide []

  • Compound Description: This compound was co-crystallized with the SYK kinase domain to study their interaction and inform the development of potential SYK kinase inhibitors [].

5-((5-(2,8-Dimethyl-5H-dibenzo[a,d][7]annulen-5-yl)-2-oxo-4-thioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-N-(1H-tetrazol-5-yl)furan-2-carboxamide (AR-C118925) []

  • Compound Description: AR-C118925 is recognized as a drug-like antagonist of the P2Y2 receptor (P2Y2R) [].

MSG204 and MSG249 []

  • Compound Description: These are two novel and potent P2Y2R antagonists developed by modifying the structure of AR-C118925 [].

Properties

CAS Number

946207-63-2

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35

InChI

InChI=1S/C14H14N4O3S/c19-11(16-8-3-4-8)6-9-7-22-14(17-9)18-13(21)10-2-1-5-15-12(10)20/h1-2,5,7-8H,3-4,6H2,(H,15,20)(H,16,19)(H,17,18,21)

InChI Key

VIWRRUKHKMBWHP-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.